molecular formula C11H10ClN3OS B501057 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 165682-58-6

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B501057
CAS RN: 165682-58-6
M. Wt: 267.74g/mol
InChI Key: UEUGQMVDIYFEPA-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one” is a chemical compound with a molecular weight of 240.72 . It is related to the compound “5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole”, which has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor .


Molecular Structure Analysis

The 3D structure of the related compound was confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .

Advantages and Limitations for Lab Experiments

One of the main advantages of CBMST is its potential as a multi-targeted agent in cancer therapy. It has been shown to inhibit the activity of topoisomerase II, which is a common target for many anticancer drugs. CBMST has also been reported to have low toxicity to non-target organisms, making it a promising alternative to traditional herbicides. However, CBMST has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on CBMST. One potential direction is to investigate its potential as a synergistic agent in combination with other anticancer drugs. Another direction is to explore its potential as a herbicide for the control of resistant weeds. Additionally, the development of CBMST analogs with improved solubility and efficacy could enhance its potential as a therapeutic agent. Overall, the research on CBMST has shown promising results, and further studies are needed to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of CBMST involves the reaction of 4-chlorobenzyl mercaptan with 6-methyl-1,2,4-triazin-5(4H)-one in the presence of an appropriate catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into CBMST. The yield of CBMST can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and catalyst concentration.

Scientific Research Applications

CBMST has been extensively studied for its potential applications in various fields. In medicinal chemistry, CBMST has shown promising results as an anticancer agent. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, which is an essential enzyme for DNA replication. CBMST has also been shown to inhibit the growth of tumor cells in vivo.
In agriculture, CBMST has been investigated as a potential herbicide. It has been reported to inhibit the growth of various weeds, including barnyardgrass, redroot pigweed, and common purslane. CBMST has also been shown to have low toxicity to non-target organisms, making it a promising alternative to traditional herbicides.
In material science, CBMST has been studied for its potential application as a corrosion inhibitor. It has been reported to inhibit the corrosion of steel in acidic solutions by forming a protective film on the surface of the metal.

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGQMVDIYFEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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